2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(dibenzo[b,d]furan-3-yl)acetamide
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Overview
Description
2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(dibenzo[b,d]furan-3-yl)acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzotriazole moiety, a methylphenoxy group, and a dibenzofuran derivative, making it a subject of interest in materials science, chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(dibenzo[b,d]furan-3-yl)acetamide typically involves multiple steps:
Formation of the Benzotriazole Derivative: The initial step often involves the preparation of the benzotriazole derivative through the reaction of o-phenylenediamine with nitrous acid, forming 2H-benzotriazole.
Attachment of the Methylphenoxy Group: The benzotriazole derivative is then reacted with 4-methylphenol in the presence of a suitable base, such as potassium carbonate, to form 2-(2H-benzotriazol-2-yl)-4-methylphenol.
Formation of the Acetamide Linkage: The final step involves the reaction of 2-(2H-benzotriazol-2-yl)-4-methylphenol with dibenzo[b,d]furan-3-yl acetic acid chloride in the presence of a base like triethylamine to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenoxy ring, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzotriazole moiety, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include amine derivatives.
Substitution: Products vary depending on the nucleophile used, leading to a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with specific electronic and photophysical properties.
Biology
In biological research, the compound is explored for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are investigated. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In industrial applications, the compound is used as a stabilizer in polymers and coatings, providing protection against UV radiation and enhancing the durability of materials.
Mechanism of Action
The mechanism of action of 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(dibenzo[b,d]furan-3-yl)acetamide involves its interaction with specific molecular targets. The benzotriazole moiety is known for its ability to absorb UV light, protecting materials from UV-induced degradation. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2H-Benzotriazol-2-yl)-4-methylphenol: A simpler analog lacking the acetamide and dibenzofuran groups.
2-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl ethyl methacrylate: Used as a UV absorber in polymers.
2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol: Another UV absorber with a different substituent pattern.
Uniqueness
2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(dibenzo[b,d]furan-3-yl)acetamide is unique due to its combination of a benzotriazole moiety, a methylphenoxy group, and a dibenzofuran derivative. This combination imparts unique photophysical properties and potential bioactivity, distinguishing it from simpler analogs and making it a versatile compound for various applications.
Properties
Molecular Formula |
C27H20N4O3 |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-[2-(benzotriazol-2-yl)-4-methylphenoxy]-N-dibenzofuran-3-ylacetamide |
InChI |
InChI=1S/C27H20N4O3/c1-17-10-13-25(23(14-17)31-29-21-7-3-4-8-22(21)30-31)33-16-27(32)28-18-11-12-20-19-6-2-5-9-24(19)34-26(20)15-18/h2-15H,16H2,1H3,(H,28,32) |
InChI Key |
YGMIUSDUISBNOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3)N5N=C6C=CC=CC6=N5 |
Origin of Product |
United States |
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